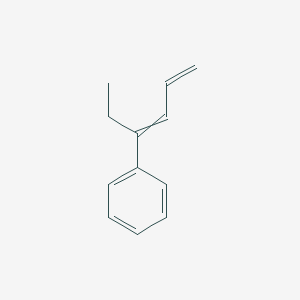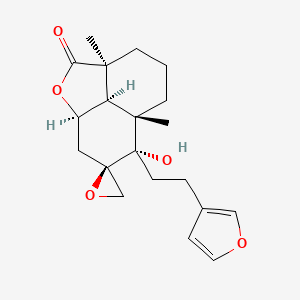![molecular formula C11H17N3O3 B14643034 N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide CAS No. 55808-66-7](/img/structure/B14643034.png)
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a morpholine ring, an oxazole ring, and a carboxamide group. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and a nitrile.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the oxazole intermediate.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the oxazole or morpholine rings.
Applications De Recherche Scientifique
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Propan-2-yl)morpholine-4-carboxamide: A structurally similar compound with a different substituent on the oxazole ring.
N-(2-Aminoethyl)morpholine-4-carboxamide: Another related compound with an aminoethyl group instead of the oxazole ring.
Uniqueness
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide is unique due to the presence of both the oxazole and morpholine rings, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
55808-66-7 |
|---|---|
Formule moléculaire |
C11H17N3O3 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
N-(5-propan-2-yl-1,2-oxazol-3-yl)morpholine-4-carboxamide |
InChI |
InChI=1S/C11H17N3O3/c1-8(2)9-7-10(13-17-9)12-11(15)14-3-5-16-6-4-14/h7-8H,3-6H2,1-2H3,(H,12,13,15) |
Clé InChI |
AIWAJNCOEJWALP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=NO1)NC(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




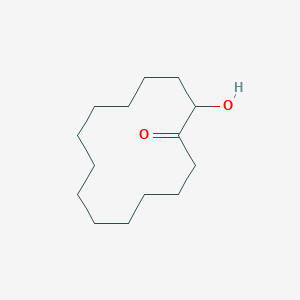
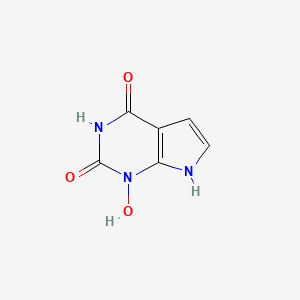
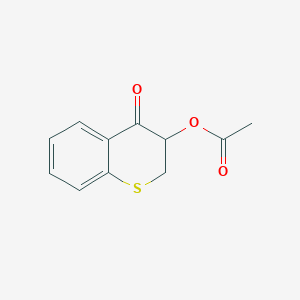
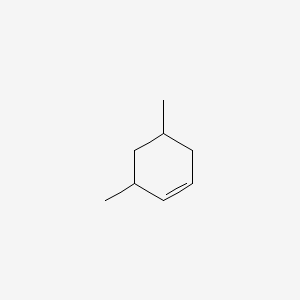

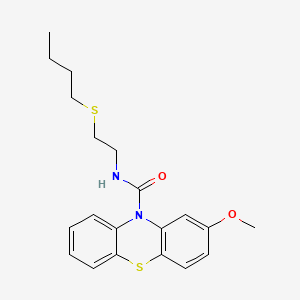
![3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene](/img/structure/B14642994.png)

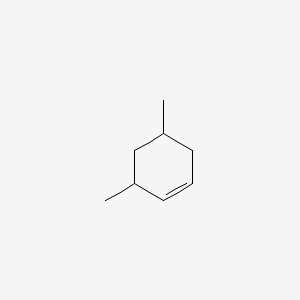
![N-[2-(9H-Xanthen-9-YL)ethyl]formamide](/img/structure/B14643001.png)
